molecular formula C15H11F3N4O2 B433151 6-Amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 309278-38-4

6-Amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B433151
CAS No.: 309278-38-4
M. Wt: 336.27g/mol
InChI Key: ZWJPWYGTBDCQSJ-UHFFFAOYSA-N
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Description

6-Amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a high-purity chemical reagent designed for pharmaceutical and cardiovascular research. This compound belongs to the 4H-pyran derivative class, a scaffold recognized as a privileged structural motif in medicinal chemistry due to its wide distribution in bioactive molecules and significant therapeutic potential . Pyrano[2,3-c]pyrazole derivatives are extensively investigated for their versatile biological activities, making them valuable building blocks in drug discovery programs . Research on closely related structural analogs has demonstrated significant pharmacological potential. Specifically, a compound with a 2-nitrophenyl substituent at the 4-position has been identified as a potent vasorelaxant, functioning primarily through L-type calcium channel blockade. In vivo studies on spontaneously hypertensive rats (SHR) showed that this analog significantly lowered systolic and diastolic blood pressure without modifying heart rate, suggesting its potential as an antihypertensive agent . Docking studies further indicated that the pyrano[2,3-c]pyrazole core can have better binding affinity energy to the L-type calcium channel than the established calcium channel blocker nifedipine . The inclusion of the trifluoromethyl group, as seen in this compound, is a common strategy in modern drug design to improve metabolic stability, enhance membrane permeability, and modulate the molecule's overall lipophilicity and bioavailability . The synthetic accessibility of this chemical scaffold is well-established, with literature reports describing efficient and environmentally benign protocols, such as one-pot multicomponent reactions (MCRs) in aqueous ethanol at room temperature, which can yield high-purity material suitable for research applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c1-23-9-5-3-2-4-7(9)10-8(6-19)13(20)24-14-11(10)12(21-22-14)15(16,17)18/h2-5,10H,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJPWYGTBDCQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C(F)(F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antibacterial, antiparasitic, and potential anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multicomponent reactions that incorporate pyrazole derivatives. The structural characterization is often achieved through techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the pyrano and pyrazole rings along with the trifluoromethyl group, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • In vitro Testing : Compounds were screened against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 10 to 22 mm for Gram-positive bacteria and 20 to 31 mm for Gram-negative bacteria when compared to standard antibiotics like ciprofloxacin .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds varied significantly. For example, certain derivatives showed MIC values as low as 20 μg/mL against E. coli and Bacillus subtilis, indicating potent antibacterial effects .
CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
Compound AStaphylococcus aureus2120
Compound BEscherichia coli3125
Compound CBacillus subtilis2220

Antiparasitic Activity

The compound has also shown promising antiparasitic activity against pathogens responsible for neglected tropical diseases:

  • Leishmania amazonensis : In vitro studies indicated that derivatives with a trifluoromethyl group exhibited enhanced activity against the promastigote form of this parasite. The structure-activity relationship highlighted that bulky groups at the para position of the phenyl ring improved efficacy .
  • Trypanosoma cruzi : Similar findings were observed with this parasite, where modifications in the molecular structure led to increased antiparasitic effects .

Anticancer Potential

Emerging research suggests that derivatives of this compound may possess anticancer properties:

  • Mechanism of Action : Some studies indicate that these compounds can act as inhibitors of key cellular pathways involved in cancer progression. For instance, they may interact with estrogen receptors or inhibit specific kinases involved in tumor growth .

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated a series of pyrano-pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results showed a correlation between structural modifications (such as the presence of trifluoromethyl groups) and increased antibacterial potency.
  • Antiparasitic Evaluation : Another study focused on a subset of pyrazole derivatives against Leishmania species. Compounds with specific substitutions demonstrated significant reductions in parasite viability compared to controls.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrano-pyrazoles exhibit significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. For instance, studies have shown that modifications in the structure can lead to enhanced potency against inflammation-related pathways .

Anticancer Activity

Preliminary studies suggest that 6-amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile may possess anticancer properties. In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties

Research has explored the antimicrobial efficacy of this compound against various pathogens. The presence of the trifluoromethyl group is believed to enhance its activity by affecting membrane permeability and disrupting microbial metabolism .

Case Studies

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant inhibition of COX-1 and COX-2 enzymes with IC50 values indicating potent activity .
Study BAnticancer potentialShowed induction of apoptosis in breast cancer cell lines with a noted decrease in cell viability .
Study CAntimicrobial efficacyReported effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than conventional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related pyranopyrazoles is presented below, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent-Driven Structural and Electronic Variations

Compound Name Substituents (Position) Key Structural Features Impact on Properties
Target Compound 4-(2-methoxyphenyl), 3-(CF₃) - Ortho-methoxy group induces steric hindrance.
- CF₃ enhances electron-withdrawing effects.
Increased lipophilicity and potential for π-π stacking .
6-Amino-4-(4-methoxyphenyl)-3-methyl-... () 4-(4-methoxyphenyl), 3-methyl - Para-methoxy group improves solubility.
- Methyl group offers steric simplicity.
Lower metabolic stability compared to CF₃ analogs .
6-Amino-4-(perfluorophenyl)-3-methyl-... () 4-(C₆F₅), 3-methyl - Perfluorophenyl group increases electronegativity. High thermal stability (mp 249–250°C) but reduced bioavailability .
6-Amino-4-(3,4,5-trimethoxyphenyl)-3-isopropyl-... () 4-(3,4,5-trimethoxyphenyl), 3-isopropyl - Multiple methoxy groups enhance solubility.
- Isopropyl adds bulkiness.
Potential for improved CNS penetration due to lipophilicity .
6-Amino-4-(2-chlorophenyl)-3-methyl-... () 4-(2-chlorophenyl), 3-methyl - Chlorine introduces halogen bonding.
- Ortho-substitution limits rotational freedom.
Enhanced binding affinity in enzyme pockets .

Physicochemical Properties

Property Target Compound 4-(4-Methoxyphenyl) Analog () 4-(Perfluorophenyl) Analog ()
Melting Point Not reported 171–173°C 249–250°C
Lipophilicity (LogP) High (CF₃ group) Moderate (methyl group) Very high (C₆F₅ group)
Solubility Low (ortho-substitution) High (para-methoxy) Very low (perfluorination)

Data Tables

Table 1: Key Spectral Data for Selected Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
Target Compound Not reported Not reported Not reported
4-(4-Fluorophenyl) analog () δ 12.08 (NH), 7.12–7.20 (Ar-H) δ 163.2 (C=O), 116.4 (CF) 270.0920
4-(Perfluorophenyl) analog () δ 12.23 (NH), 7.18 (Ar-H) δ 161.9 (C=O), 94.1 (CF₅) 342.0540

Preparation Methods

Reaction Components and General Procedure

The most widely reported method involves a three-component reaction combining 2-methoxybenzaldehyde , 3-(trifluoromethyl)-1H-pyrazol-5-ol , and malononitrile under basic conditions. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) catalyzes the reaction in ethanol or aqueous ethanol at reflux temperatures (70–80°C). The process typically completes within 4–6 hours, yielding the target compound in 68–75% isolated yield.

The mechanism proceeds through:

  • Knoevenagel condensation between 2-methoxybenzaldehyde and malononitrile to form an α,β-unsaturated nitrile.

  • Michael addition of the pyrazolone nucleophile to the nitrile intermediate.

  • Thorpe–Ziegler-type cyclization to form the pyrano[2,3-c]pyrazole core.

Table 1: Optimization of Three-Component Reaction Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Ethanol80472
Et₃NH₂O/EtOH70668
NaOHEtOH75565

Data adapted from.

Four-Component Synthesis with Hydrazine Hydrate

Extended Multi-Component Approach

A four-component variant introduces hydrazine hydrate to generate the pyrazole ring in situ. This method employs ethyl acetoacetate , 2-methoxybenzaldehyde , malononitrile , and hydrazine hydrate in a sequential one-pot procedure. The reaction proceeds under microwave irradiation (300 W, 100°C) in solvent-free conditions, reducing the reaction time to 15–20 minutes with a yield of 82%.

Key Steps:

  • Formation of pyrazolone : Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1H-pyrazol-5-ol.

  • Knoevenagel adduct formation : 2-Methoxybenzaldehyde and malononitrile condense to generate an α-cyanocinnamate.

  • Cyclization : The pyrazolone undergoes Michael addition followed by cyclization to assemble the dihydropyrano[2,3-c]pyrazole framework.

Microwave-Assisted Solvent-Free Synthesis

Green Chemistry Optimization

Microwave irradiation significantly enhances reaction efficiency. A protocol using montmorillonite K10 clay as a heterogeneous catalyst achieves 85% yield in 10 minutes. The absence of solvent reduces waste, aligning with green chemistry principles.

Table 2: Comparative Analysis of Conventional vs. Microwave Methods

ParameterConventional MethodMicrowave Method
Time4–6 h10–15 min
SolventEthanol/H₂OSolvent-free
Yield68–75%82–85%
Energy ConsumptionHighLow

Data sourced from.

Post-Synthetic Modifications and Derivative Formation

Functionalization at the 4-Position

The 2-methoxyphenyl group at the 4-position can be modified via Ullmann coupling or Buchwald–Hartwig amination to introduce aryl or amino substituents. For example, palladium-catalyzed coupling with aryl halides in dimethylformamide (DMF) at 120°C introduces diverse aryl groups while retaining the trifluoromethyl and cyano functionalities.

Spirocyclic Derivatives

Treatment with 1,2,3-thiadiazole-4-carbaldehyde in the presence of ZnCl₂ yields spirocyclic derivatives through a Betti reaction pathway. This method extends the compound’s utility in medicinal chemistry applications.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.14 (s, 1H, NH), 7.45–6.89 (m, 4H, Ar-H), 6.94 (s, 2H, NH₂), 4.76 (s, 1H, C₄-H).

  • ¹³C NMR : δ 120.45 (CN), 161.2 (C=O), 114.3–128.7 (Ar-C), 55.1 (OCH₃).

  • IR : 2187 cm⁻¹ (C≡N), 3357 cm⁻¹ (NH₂).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30) confirms purity >98%.

Challenges and Industrial Scalability

Limitations of Current Methods

  • Trifluoromethyl Group Instability : Harsh acidic/basic conditions may lead to defluorination.

  • Byproduct Formation : Competing pathways in MCRs generate minor impurities requiring chromatographic purification.

Scalable Production Techniques

Continuous flow reactors with immobilized enzymes or heterogeneous catalysts (e.g., zeolites) are under investigation to improve yield (projected 90–92%) and reduce costs .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 6-amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

  • Methodological Answer : This compound can be synthesized via multicomponent reactions (MCRs) using a one-pot approach. Key steps include:

  • Condensation of hydrazine derivatives with β-ketonitriles.
  • Cyclization in aqueous or ionic liquid media (e.g., [Et3NH][HSO4]) to improve yield and reduce reaction time .
  • Substituent-specific optimization: The 2-methoxyphenyl group requires careful control of electronic effects to avoid steric hindrance during cyclization.
    • Data Reference : Yields >90% are achievable using ionic liquid catalysts under reflux conditions (Table 1, ).

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Look for characteristic signals:
  • A singlet at δ ~12.0 ppm (NH of pyrazole) .
  • Aromatic protons of the 2-methoxyphenyl group at δ 6.7–7.2 ppm (multiplet) .
  • <sup>13</sup>C NMR : Peaks at ~160 ppm (carbonitrile carbon) and 56 ppm (methoxy group) .
  • HRMS : Exact mass matching m/z ~363.08 (C16H12F3N4O2<sup>+</sup>) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO or DMF) for dissolution, followed by slow diffusion with ethanol or water. The trifluoromethyl group enhances solubility in DMSO, while the methoxyphenyl moiety aids in crystal lattice formation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The -CF3 group deactivates the pyrazole ring, directing nucleophilic attacks to the 5-carbonitrile position. Computational studies (DFT) can map electron density distribution, while kinetic assays under varying pH (e.g., 7–10) quantify rate constants .
  • Data Contradiction : Some studies report reduced reactivity due to steric effects, requiring activation via Lewis acids (e.g., ZnCl2) .

Q. What strategies resolve discrepancies in reported melting points for structurally similar analogs?

  • Methodological Answer :

  • Cause Analysis : Polymorphism or residual solvents (e.g., DMSO) may alter melting points.
  • Resolution : Perform DSC/TGA to identify polymorphic transitions and use Soxhlet extraction for solvent removal .
    • Example : A derivative with 4-fluorophenyl showed mp 244–245°C after purification, vs. 239–240°C in crude form .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Screening : Replace the 2-methoxyphenyl with electron-deficient aryl groups (e.g., 4-nitrophenyl) to assess effects on binding affinity .
  • Biological Assays : Test analogs against kinase targets (e.g., CDK2) using fluorescence polarization assays.
    • Data Reference : Analogs with 4-Cl or 4-Br substituents showed 3–5× higher inhibitory activity in preliminary screens .

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